molecular formula C17H19ClN6 B5664263 4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine

4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5664263
M. Wt: 342.8 g/mol
InChI Key: DKPKYUPSWUGAME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine involves intricate chemical reactions, including nucleophilic substitution and condensation processes. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde through nucleophilic substitution to form complex heterocyclic compounds (Orrego Hernandez et al., 2015). Similarly, the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction underlines the versatility of synthetic strategies in constructing such molecules (Nikpassand et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific bond formations and geometries. For example, the study by Shen et al. (2012) on pyrazole derivatives highlights the use of X-ray diffraction and DFT calculations to elucidate the molecular structure, showing the importance of electronic polarization in the molecular framework (Shen et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine and its analogs typically demonstrate the compound's reactivity towards various reagents. The acylation reactions and subsequent cyclization to form triazolo and pyrazolo derivatives underscore the compound's reactivity and the formation of diverse structures (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application and handling. The design of water-soluble derivatives, for example, enhances their usability in various solvents, reflecting the significance of modifying physical properties for broader applications (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for the compound's applications in synthesis and other chemical processes. The development of scalable syntheses for kinase inhibitors, incorporating similar structures, illustrates the compound's utility in medicinal chemistry and its chemical stability and reactivity (Arunachalam et al., 2019).

properties

IUPAC Name

4-[5-(4-chloro-1-methylpyrazol-3-yl)-1-cyclohexyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-23-11-14(18)15(21-23)17-20-16(12-7-9-19-10-8-12)22-24(17)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPKYUPSWUGAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC(=NN2C3CCCCC3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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